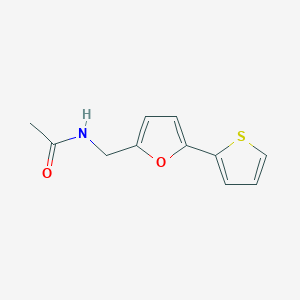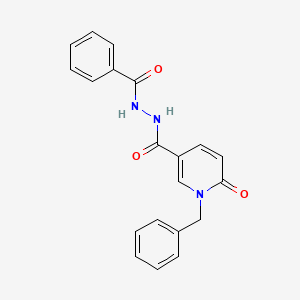![molecular formula C14H24ClN3O2 B2678046 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride CAS No. 52423-58-2](/img/structure/B2678046.png)
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active compounds. This compound is characterized by the presence of an amino group, a diethylaminoethyl side chain, and a methoxybenzamide core, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-methoxybenzoic acid and diethylamine.
Reduction: The nitro group of 4-nitro-2-methoxybenzoic acid is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Amidation: The resulting 4-amino-2-methoxybenzoic acid is then reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for the reduction and amidation steps, which enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs used to treat cardiovascular diseases and other medical conditions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N-[2-(diethylamino)ethyl]benzamide: Lacks the methoxy group, resulting in different chemical properties and biological activities.
4-amino-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide: Contains a dimethylamino group instead of a diethylamino group, affecting its reactivity and pharmacological profile.
4-amino-N-[2-(diethylamino)ethyl]-2-chlorobenzamide: Substitutes the methoxy group with a chlorine atom, leading to variations in its chemical behavior and applications.
Uniqueness
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group, in particular, plays a crucial role in its interactions with molecular targets and its overall pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-4-17(5-2)9-8-16-14(18)12-7-6-11(15)10-13(12)19-3;/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNHJMIVFSGASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-(butoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2677963.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylbutanamide](/img/structure/B2677966.png)
![1-[(3-Chloropyrazin-2-yl)methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B2677968.png)
![N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)







![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide](/img/structure/B2677983.png)
![N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide](/img/structure/B2677984.png)
